molecular formula C26H41N3O6S B1615654 tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester CAS No. 77542-78-0

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester

Cat. No.: B1615654
CAS No.: 77542-78-0
M. Wt: 523.7 g/mol
InChI Key: ZYYVYDQRUVQNER-ACRUOGEOSA-N
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Description

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is a synthetic peptide compound. It is often used in peptide synthesis and serves as a protected form of the tripeptide methionyl-leucyl-phenylalanine. The tert-butyloxycarbonyl group is a protecting group that prevents unwanted reactions at the amino terminus during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of methionine using tert-butyloxycarbonyl chloride in the presence of a base such as sodium hydroxide. The protected methionine is then coupled with leucine and phenylalanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The final step involves the esterification of the carboxyl group of phenylalanine using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester undergoes various chemical reactions, including:

    Deprotection: Removal of the tert-butyloxycarbonyl group using acids like trifluoroacetic acid.

    Hydrolysis: Cleavage of the ester bond to yield the free carboxylic acid.

    Oxidation: Oxidation of the methionine sulfur atom to form sulfoxides or sulfones.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Deprotection: Methionyl-leucyl-phenylalanine.

    Hydrolysis: Methionyl-leucyl-phenylalanine and methanol.

    Oxidation: Methionine sulfoxide or methionine sulfone derivatives.

Scientific Research Applications

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in peptide synthesis.

    Biology: In studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: As a model compound in drug development and pharmacokinetics.

    Industry: In the production of synthetic peptides for research and therapeutic purposes.

Mechanism of Action

The mechanism of action of tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester involves its role as a protected peptide. The tert-butyloxycarbonyl group prevents unwanted side reactions during peptide synthesis. Upon deprotection, the free peptide can interact with biological targets, such as enzymes or receptors, to exert its effects. The specific molecular targets and pathways depend on the sequence and structure of the peptide.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine: Similar structure but without the methyl ester group.

    tert-Butyloxycarbonyl-leucyl-phenylalanine methyl ester: Lacks the methionine residue.

    tert-Butyloxycarbonyl-methionyl-phenylalanine methyl ester: Lacks the leucine residue.

Uniqueness

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester is unique due to its specific sequence and the presence of both the tert-butyloxycarbonyl protecting group and the methyl ester. This combination allows for selective deprotection and hydrolysis, making it a versatile intermediate in peptide synthesis.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O6S/c1-17(2)15-20(23(31)28-21(24(32)34-6)16-18-11-9-8-10-12-18)27-22(30)19(13-14-36-7)29-25(33)35-26(3,4)5/h8-12,17,19-21H,13-16H2,1-7H3,(H,27,30)(H,28,31)(H,29,33)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYVYDQRUVQNER-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998750
Record name 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77542-78-0
Record name tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077542780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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